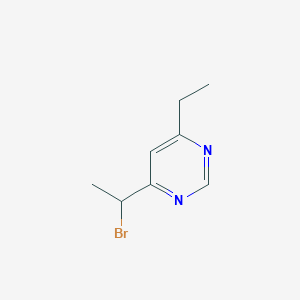

4-(1-Bromoethyl)-6-ethylpyrimidine

Description

Properties

Molecular Formula |

C8H11BrN2 |

|---|---|

Molecular Weight |

215.09 g/mol |

IUPAC Name |

4-(1-bromoethyl)-6-ethylpyrimidine |

InChI |

InChI=1S/C8H11BrN2/c1-3-7-4-8(6(2)9)11-5-10-7/h4-6H,3H2,1-2H3 |

InChI Key |

JSJLNQJWKGTCBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC=N1)C(C)Br |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis

| Step | Reactants & Conditions | Description | Product |

|---|---|---|---|

| (a) Acylation | Triethylamine, ethyl 2-fluoroacetate, propionyl chloride, base; solvent volume to triethylamine ratio 90-200 mL/g; 15-30°C, 10-16 h | Formation of 2-fluoropropionyl acetate intermediate by reaction of ethyl 2-fluoroacetate with propionyl chloride under alkaline conditions | 2-Fluoropropionyl acetate |

| (b) Cyclization | 2-Fluoropropionyl acetate, formamidine acetate, base; solvent; mild conditions | Cyclization to form the pyrimidine ring | Cyclized pyrimidine intermediate |

| (c) Chlorination | Cyclized intermediate, chlorination reagent; 60-90°C, 1-3 h | Chlorination at the 6-position | 6-chloropyrimidine intermediate |

| (d) Bromination | Chlorinated intermediate, bromination reagent (N-bromosuccinimide or N-bromobutyl diimide), initiator (e.g., AIBN); solvent volume to chlorinated product ratio 5-20 mL/g; 50-70°C, 10-15 h | Radical bromination at the 4-(1-ethyl) position | 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine |

Reaction Conditions and Yields

Example of Bromination Step

In a 500 mL three-necked flask:

- 34.1 g of chlorinated intermediate dissolved in 150 mL dichloroethane.

- 1.5 g azobisisobutyronitrile (AIBN) and 28.4 g N-bromobutyl diimide (NBS) dissolved in 50 mL dichloroethane added dropwise.

- Additional 50 mL dichloroethane added.

- Heated to 50°C for 15 hours.

- Workup involved aqueous extraction, washing with sodium bisulfite solution, drying over sodium sulfate, and solvent recovery by distillation.

- Product isolated as a light yellow liquid with 92% yield and 86% purity by HPLC.

Summary Table of Preparation Method Parameters

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acylation | Triethylamine, ethyl 2-fluoroacetate, propionyl chloride, base | 15-30°C, 10-16 h | Not specified | Solvent volume 90-200 mL/g triethylamine |

| Cyclization | Formamidine acetate, base | Mild conditions | Not specified | Pyrimidine ring formation |

| Chlorination | Chlorination reagent | 60-90°C, 1-3 h | Not specified | Chlorination at 6-position |

| Bromination | N-bromobutyl diimide, AIBN initiator | 50-70°C, 10-15 h | 92% | Radical bromination at 4-(1-ethyl) position |

Chemical Reactions Analysis

Types of Reactions: 4-(1-Bromoethyl)-6-ethylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidines.

Oxidation: The ethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form 4-ethyl-6-ethylpyrimidine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether, hydrogen gas with palladium on carbon catalyst.

Major Products Formed:

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Oxidation: Aldehydes or carboxylic acids.

Reduction: 4-ethyl-6-ethylpyrimidine.

Scientific Research Applications

Chemistry: 4-(1-Bromoethyl)-6-ethylpyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound can be used to study the effects of brominated pyrimidines on cellular processes. It may also be employed in the development of new biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activity, making it a valuable scaffold for drug discovery.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Bromoethyl)-6-ethylpyrimidine involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ethyl groups may undergo oxidation or reduction, altering the compound’s chemical properties and reactivity. These interactions can affect biological pathways and cellular functions, making the compound useful in research and drug development.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Antitumor Activity

- DAEP (2,4-Diamino-5-(1-adamantyl)-6-ethylpyrimidine): Exhibits growth inhibition of Walker carcinoma 256 in rats. Replacing the 6-methyl group in DAMP (methyl analog) with ethyl (DAEP) altered toxicity profiles without compromising antitumor efficacy .

Enzyme Inhibition

- Pyrimethamine (2,4-Diamino-5-(4-chlorophenyl)-6-ethylpyrimidine): A potent inhibitor of Hex A (IC₅₀ in nanomolar range) used in Tay-Sachs and Sandhoff disease models .

Antimalarial Activity

- Daraprim (2,4-Diamino-5-p-chlorophenyl-6-ethylpyrimidine): Effective against Plasmodium cynomolgi in monkeys, with activity 100× greater than chloroquine. The 6-ethyl group enhances metabolic stability, while the 4-chlorophenyl moiety aids target specificity . Substituting chlorophenyl with bromoethyl (as in the target compound) may alter tissue distribution and toxicity .

Physicochemical Properties

<sup>*</sup>LogP values estimated using substituent contributions.

<sup>†</sup>Molecular weight calculated from C₆H₅BrClFN₂ ().

<sup>‡</sup>Boiling point data from structurally similar analogs ().

Toxicity and Metabolic Stability

- DAEP : Lower acute toxicity in rats compared to DAMP, with LD₅₀ > 100 mg/kg .

- Daraprim : Dose-dependent toxicity in monkeys; tissue accumulation in liver and spleen correlates with prolonged exposure .

- This compound : Bromine’s electronegativity may increase metabolic clearance via hepatic debromination, reducing long-term toxicity compared to chlorinated analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1-Bromoethyl)-6-ethylpyrimidine, considering yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the pyrimidine core via condensation of β-diketones with urea or thiourea derivatives under acidic conditions .

- Step 2 : Introduction of the ethyl group at position 6 via alkylation using ethyl halides or Grignard reagents.

- Step 3 : Bromination at the 1-ethyl position using N-bromosuccinimide (NBS) under radical initiation or photochemical conditions.

- Optimization : Continuous flow reactors and high-throughput catalyst screening can improve yield (e.g., 60–75% reported for analogous bromoethyl pyrimidines) .

Q. How can spectroscopic methods confirm the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 1.3–1.5 ppm (triplet, -CH2CH3), δ 4.2–4.4 ppm (quartet, -CH2Br), and aromatic protons at δ 8.5–9.0 ppm .

- ¹³C NMR : Signals for the bromoethyl carbon (δ 30–35 ppm) and pyrimidine carbons (δ 150–160 ppm) .

- Mass Spectrometry : ESI-MS or HRMS should show [M+H]+ at m/z 247.03 (calculated for C₈H₁₁BrN₂) .

- Elemental Analysis : Validate Br and N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the bromoethyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Reactivity Profile : The bromoethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its primary alkyl halide nature. Steric hindrance is minimal, favoring bimolecular mechanisms .

- Case Study : In analogs like 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine, substitution with piperidine at 60°C in DMF yields 85% conversion within 2 hours .

- Kinetic Analysis : Use pseudo-first-order kinetics under varying temperatures (25–80°C) to calculate activation energy (Ea ≈ 50–70 kJ/mol for similar systems) .

Q. What in vitro models are appropriate for assessing the antitumor potential of this compound?

- Methodological Answer :

- Cell Lines : Test cytotoxicity against human cancer lines (e.g., MCF-7, A549) using MTT assays. IC₅₀ values <10 μM indicate high potency .

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) via fluorescence polarization assays. Pyrimidine derivatives often show IC₅₀ values in the nanomolar range for kinase targets .

- Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to quantify apoptotic cells post-treatment (e.g., 48-hour exposure at 5–20 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.